
N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide is a compound that falls within the category of sulfamides and oxalamides, which are known for their diverse applications in medicinal chemistry and material science. Sulfamides typically contain a sulfonyl group attached to two nitrogen atoms, while oxalamides have a carbonyl group flanked by two amide groups.
Synthesis Analysis
The synthesis of nonsymmetrical sulfamides, which are structurally related to N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide, has been traditionally challenging due to the use of strong electrophilic and hazardous reagents. However, a safer and more convenient synthetic methodology has been reported using N-substituted oxazolidin-2-one derivatives as a synthetic equivalent of the corrosive N-sulfamoyl chloride. This method provides a more accessible route for large-scale preparation of sulfamides, which could potentially be applied to the synthesis of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide .
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide, such as N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, has been studied. These compounds exhibit an antiperiplanar conformation of the carbonyl groups and feature intramolecular hydrogen bonding that contributes to the stability of the molecule. The presence of such interactions could be indicative of the structural properties of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide as well .
Chemical Reactions Analysis
The synthesis of unsymmetrically substituted N-aryl oxalamides, which are structurally related to the compound of interest, can be achieved through a sulfur-mediated synthesis involving a cascade thioamidation/cyclocondensation and hydrolysis reaction. This method is efficient, operates under metal-free conditions, and is suitable for scale-up synthesis. The reaction is performed in water, which is environmentally benign. This approach could potentially be adapted for the synthesis of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N1-(4-sulfam
Scientific Research Applications
Medicinal Chemistry Applications
The sulfamide functionality, present in compounds similar to "N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide," is gaining acceptance in medicinal chemistry. Sulfamides, like the broad-spectrum antibiotic doripenem, are being explored for their potential in small-molecule therapeutics due to their ability to form electrostatic interactions with proteins and other targets. These compounds are often substituted for sulfonamide, sulfamate, or urea functionalities to enhance drug efficacy and reduce side effects. For instance, the sulfamide group's versatility in drug design has been highlighted, with increasing interest in its incorporation into drug molecules for various therapeutic applications (Reitz, Smith, & Parker, 2009).
Environmental Science Applications
In environmental science, the focus on sulfur-containing compounds extends to their impact on ecosystems and water treatment processes. For example, studies on sulfamethoxazole, a persistent organic pollutant, discuss its occurrence in aquatic environments and the significance of advanced oxidation processes for its removal. These insights emphasize the importance of sustainable technology development for removing toxic contaminants, highlighting the role of adsorption and photocatalytic degradation facilitated by sulfur-containing compounds (Prasannamedha & Kumar, 2020).
Material Science Applications
In material science, sulfur-containing organosilicon compounds, like those involving sulfamide functionalities, are being investigated for their potential in creating non-flammable, water- and wear-proof materials. These compounds have found applications in rubber compositions for tires and as ion-exchanging sorbents for heavy and noble metals, demonstrating the diverse utility of sulfur-containing compounds in developing advanced materials with enhanced properties (Vlasova, Sorokin, & Oborina, 2017).
properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12-3-2-4-14(11-12)20-17(22)16(21)19-10-9-13-5-7-15(8-6-13)25(18,23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZJUGNIRJIYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




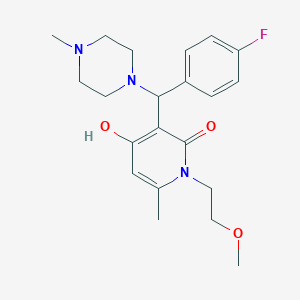
![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)
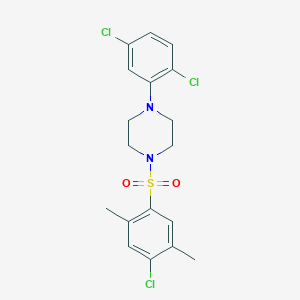
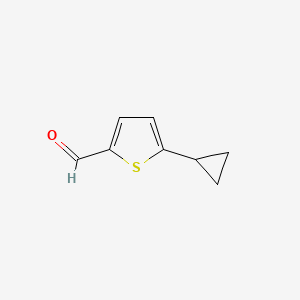
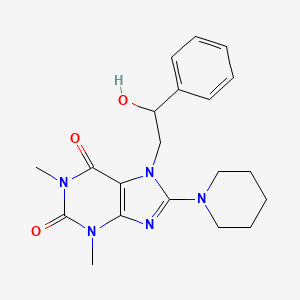

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)
![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)
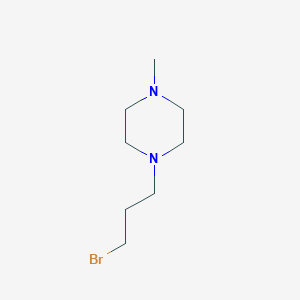
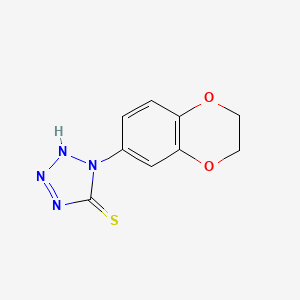
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)